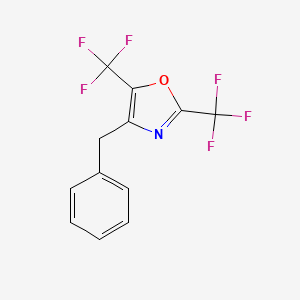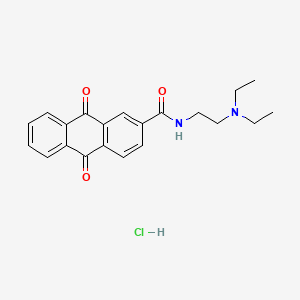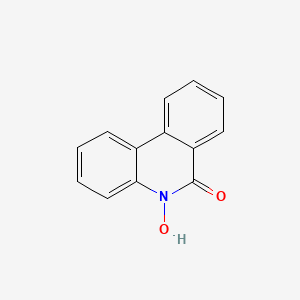![molecular formula C15H21NO4 B13999499 Diethyl[(3,4-dimethylphenyl)amino]propanedioate CAS No. 6939-60-2](/img/structure/B13999499.png)
Diethyl[(3,4-dimethylphenyl)amino]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl[(3,4-dimethylphenyl)amino]propanedioate is an organic compound with a complex structure It is characterized by the presence of a diethyl ester group attached to a propanedioate backbone, with a 3,4-dimethylphenylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[(3,4-dimethylphenyl)amino]propanedioate typically involves the reaction of diethyl malonate with 3,4-dimethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl[(3,4-dimethylphenyl)amino]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Diethyl[(3,4-dimethylphenyl)amino]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Diethyl[(3,4-dimethylphenyl)amino]propanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl[(2,3-dimethylphenyl)amino]propanedioate
- Diethyl[(3,4-dimethoxyphenyl)amino]propanedioate
Uniqueness
Diethyl[(3,4-dimethylphenyl)amino]propanedioate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
6939-60-2 |
|---|---|
Fórmula molecular |
C15H21NO4 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
diethyl 2-(3,4-dimethylanilino)propanedioate |
InChI |
InChI=1S/C15H21NO4/c1-5-19-14(17)13(15(18)20-6-2)16-12-8-7-10(3)11(4)9-12/h7-9,13,16H,5-6H2,1-4H3 |
Clave InChI |
GTKWBWOLLYGURN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)NC1=CC(=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
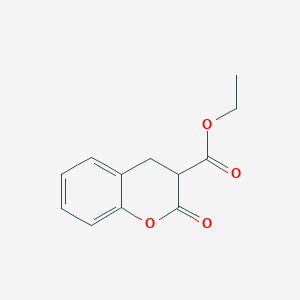
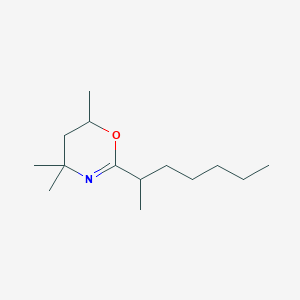
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)
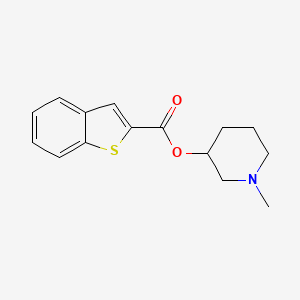
![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)

![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)

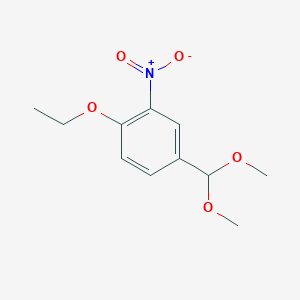
![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
